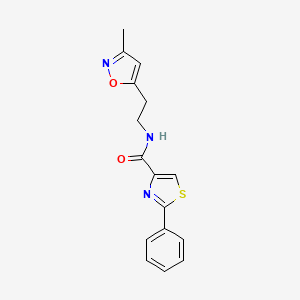

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-11-9-13(21-19-11)7-8-17-15(20)14-10-22-16(18-14)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKJLEFSQJYQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 2-phenylthiazole scaffold. This one-pot cyclization involves reacting phenacyl bromide (1) with a thioamide derivative (2) under basic conditions.

Procedure :

- Dissolve thiourea (2.0 equiv) in anhydrous ethanol.

- Add phenacyl bromide (1.0 equiv) dropwise at 0°C.

- Reflux for 6–8 hours to form 2-phenylthiazole-4-carboxylic acid ethyl ester (3) .

- Hydrolyze the ester using 2N NaOH to yield 2-phenylthiazole-4-carboxylic acid (4) (Yield: 68–72%).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of phenacyl bromide, followed by cyclodehydration to form the thiazole ring.

Functionalization of the Carboxamide Group

Activation of the Carboxylic Acid

Converting the carboxylic acid (4) to a reactive intermediate is critical for amide bond formation.

Method A: Acid Chloride Formation

- Treat 4 with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 3 hours.

- Remove excess SOCl₂ under vacuum to obtain 2-phenylthiazole-4-carbonyl chloride (5) (Yield: 85–90%).

Method B: Mixed Carbonate Activation

- React 4 with ethyl chloroformate (ClCO₂Et) and N-methylmorpholine in tetrahydrofuran (THF).

- Generate the activated carbonate intermediate (6) , suitable for coupling with amines.

Synthesis of 2-(3-Methylisoxazol-5-yl)ethylamine

Alkylation of 5-Amino-3-methylisoxazole

The side chain is synthesized via alkylation of 3-methylisoxazol-5-amine (7) with 1,2-dibromoethane:

- Dissolve 7 in dry dimethylformamide (DMF) with potassium carbonate (K₂CO₃).

- Add 1,2-dibromoethane (1.2 equiv) and heat at 60°C for 12 hours.

- Purify via column chromatography to isolate 2-(3-methylisoxazol-5-yl)ethylamine (8) (Yield: 55–60%).

Optimization Note :

Using NaH as a base in DCM improves regioselectivity and reduces side products.

Amide Coupling to Assemble the Final Compound

Classical Coupling with Acid Chloride

Carbodiimide-Mediated Coupling

- Mix 4 (1.0 equiv), 8 (1.1 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DCM.

- Stir overnight at 25°C.

- Isolate the product via precipitation or chromatography (Yield: 70–78%).

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.85–7.45 (m, 5H, Ph), 6.35 (s, 1H, isoxazole-H), 3.75 (t, J = 6.4 Hz, 2H, CH₂), 3.10 (t, J = 6.4 Hz, 2H, CH₂), 2.40 (s, 3H, CH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (thiazole ring).

- HRMS : m/z calculated for C₁₆H₁₆N₃O₂S [M+H]⁺: 322.0984, found: 322.0986.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Acid Chloride Coupling | 75–80 | 98 | High efficiency, minimal side products |

| EDCl/HOBt Mediated | 70–78 | 97 | Mild conditions, avoids SOCl₂ |

Challenges and Optimization Strategies

- Side Reactions : Over-alkylation of the isoxazole amine can occur; using controlled stoichiometry of 1,2-dibromoethane mitigates this.

- Amide Hydrolysis : The thiazole carboxamide is susceptible to hydrolysis under acidic conditions; neutral pH during workup is critical.

- Scale-Up Considerations : Transitioning from batch to flow chemistry improves reproducibility in the Hantzsch cyclization step.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylthiazole-4-carboxamide. The structural features of isoxazoles have been associated with various bioactivities, including antiproliferative effects against cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized a series of vicinal diaryl-substituted isoxazole derivatives, including analogues of this compound. These compounds were screened for their antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines. Notably, several derivatives exhibited moderate to good activity, with IC50 values ranging from 1.3 to 20 μM across different cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 11 | Huh7 | 1.3 |

| Compound 20 | MCF7 | >20 |

| Compound 44 | Huh7 | 9.9 |

| Compound 47 | MCF7 | 4.7 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential, particularly against Mycobacterium tuberculosis, which is a significant global health challenge due to rising drug resistance.

Case Study: Antitubercular Activity

Research has shown that substituted thiazole derivatives can inhibit the growth of both actively replicating and dormant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that certain modifications to the thiazole and isoxazole moieties enhanced their efficacy against resistant strains .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| Compound 7a | Susceptible Strains | 0.5 |

| Compound 8a | Resistant Strains | 1.0 |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects has been explored through various biochemical assays. These include enzyme inhibition studies and assessments of cellular uptake mechanisms.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms. For instance, compounds derived from this scaffold showed significant inhibition of enzymes such as topoisomerases and kinases, which are critical in cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The isoxazole and thiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(5-methylisoxazol-3-yl)malonamide

- 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide

Uniqueness

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylthiazole-4-carboxamide is unique due to the combination of isoxazole and thiazole rings in its structure. This dual presence enhances its potential biological activities and makes it a versatile compound for various applications .

Biological Activity

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized through nucleophilic substitution reactions or condensation reactions involving thiazole derivatives and isoxazole moieties. The structure can be confirmed through various spectroscopic techniques, including NMR and mass spectrometry.

Antiproliferative Properties

Recent studies have demonstrated that thiazole derivatives exhibit potent antiproliferative activity against various cancer cell lines. For instance, one study reported an IC50 value of 20.2 μg/mL against the Hep-G2 cell line, comparable to the reference drug doxorubicin (IC50 = 21.6 μg/mL) . The compound showed strong inhibition of several kinases critical for cancer progression:

| Kinase | Inhibition (%) |

|---|---|

| EGFR | 95% |

| PI3K (p110b/p85a) | 89% |

| p38α | 85% |

| AKT2 | 64% |

| CDK2/Cyclin A1 | 62% |

| PDGFRβ | 58% |

| VEGFR-2 | 55% |

| BRAF (V600E) | 50% |

These findings suggest that the compound can effectively target multiple pathways involved in tumor growth and proliferation.

Enzyme Inhibition

In addition to its antiproliferative effects, this compound has been evaluated for its ability to inhibit various enzymes. For example, it has shown potential as an inhibitor of alkaline phosphatase and other enzymes involved in metabolic pathways . This broad spectrum of activity indicates its potential utility in developing therapeutic agents for conditions such as cancer and metabolic disorders.

Case Studies

- Study on Cancer Cell Lines : In vitro studies conducted on HCT-116, HePG-2, and MCF-7 cell lines demonstrated that modifications to the thiazole ring could enhance cytotoxicity. The study emphasized the importance of substituents on the thiazole structure in determining biological activity .

- Kinase Inhibition Analysis : Molecular docking studies have provided insights into how this compound interacts with active sites of kinases like EGFR and BRAF. These interactions are crucial for understanding the mechanism of action and optimizing compound efficacy .

Q & A

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Hypothesis 1 : Poor pharmacokinetics (e.g., rapid clearance). Validate via LC-MS/MS pharmacokinetic profiling in rodents.

- Hypothesis 2 : Off-target effects. Use RNA-seq or phosphoproteomics to identify unintended pathways. Comparative studies with analogs (e.g., BMS-354825) can isolate structural determinants of selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.